2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride
Description
2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride is a bicyclic pyrazole derivative characterized by a cyclopenta[c]pyrazole core substituted with a methyl group at position 2 and a pyridin-4-ylthio methyl moiety at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-methyl-3-(pyridin-4-ylsulfanylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S.2ClH/c1-16-13(11-3-2-4-12(11)15-16)9-17-10-5-7-14-8-6-10;;/h5-8H,2-4,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYPGJHCNZTCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CSC3=CC=NC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Cyclization to Form the Cyclopentane Ring: The pyrazole intermediate undergoes cyclization with a suitable diene or dienophile in the presence of a catalyst.
Thioether Formation: The cyclopenta[c]pyrazole intermediate is then reacted with a pyridine thiol derivative under nucleophilic substitution conditions to form the thioether linkage.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazole or pyridine rings.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrogenated derivatives of the pyrazole or pyridine rings.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds showed activity against various bacterial strains, suggesting that 2-methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride could potentially serve as a scaffold for developing new antimicrobial agents .
Anti-inflammatory Properties
Compounds containing pyridine and pyrazole moieties have been investigated for their anti-inflammatory effects. The presence of the pyridinylthio group may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Anticancer Potential
The structural characteristics of this compound suggest possible interactions with cancer-related targets. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells. Further investigation into the specific mechanisms of action could lead to its development as an anticancer therapeutic .
Pharmacological Insights
Receptor Binding Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact with receptors involved in pain and inflammation pathways, providing a basis for its potential use as an analgesic or anti-inflammatory agent .
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of pyrazole derivatives. The compound may offer protection against neurodegeneration by modulating oxidative stress and inflammatory responses in neuronal cells .
Material Science Applications
Polymer Chemistry
The unique structure of this compound allows for its incorporation into polymer matrices. Studies have shown that such modifications can enhance the mechanical properties and thermal stability of polymers, making them suitable for advanced applications in coatings and composites .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural motifs to this compound exhibited significant inhibition zones compared to control substances. This suggests a promising avenue for further exploration in drug development aimed at combating resistant bacterial strains .
Case Study 2: Neuroprotection in Animal Models
In vivo studies using animal models of neurodegenerative diseases revealed that administration of pyrazole derivatives led to reduced markers of inflammation and oxidative stress in brain tissues. These findings support the hypothesis that this compound could be beneficial in neuroprotective strategies .
Mechanism of Action
The mechanism of action of 2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural and Functional Group Analysis
Key Differences
Core Heterocycle :
- The target compound and share a cyclopenta[c]pyrazole core, whereas describes a tetrahydroimidazo[1,2-a]pyridine system. The pyrazole core (target compound) is more electron-deficient compared to the imidazopyridine (), influencing reactivity and binding interactions .
’s diethyl ester and cyano groups contribute to steric bulk and electron-withdrawing effects, likely altering solubility and biological activity compared to the target compound’s simpler substituents .
Physicochemical Properties :
Biological Activity
2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article examines its synthesis, structural characteristics, and biological activities based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a cyclopenta[c]pyrazole core linked to a pyridine moiety via a thioether bond. The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent substitution reactions to introduce the pyridinylthio group.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound has been evaluated for its effects on various biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Analgesic | Pain relief in animal models |
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
- Anti-inflammatory Effects : In vivo studies showed that this compound could reduce levels of pro-inflammatory cytokines in models of acute inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.
- Analgesic Properties : Experimental models indicated that the compound provided substantial pain relief comparable to standard analgesics, highlighting its potential use in pain management therapies.
Mechanistic Insights
The biological activities of this compound can be linked to its ability to interact with specific molecular targets within cells. For instance:
- Inhibition of Kinases : Several studies suggest that pyrazole derivatives can act as inhibitors of kinases involved in cancer cell signaling pathways.
- Modulation of Inflammatory Pathways : The compound may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization and functionalization. Key steps include:
- Cyclopenta[c]pyrazole Core Formation : Use a one-pot reaction with substituted hydrazines and cyclic ketones under acidic conditions (e.g., acetic acid) to form the tetrahydrocyclopenta[c]pyrazole backbone .
- Thioether Linkage Introduction : React the pyrazole intermediate with 4-mercaptopyridine via nucleophilic substitution. A polar aprotic solvent (e.g., DMF) and mild base (e.g., K₂CO₃) enhance yield .
- Dihydrochloride Salt Formation : Precipitate the free base with HCl gas in anhydrous ethanol, followed by recrystallization for purity .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of thiol-containing reagents to minimize side products.
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the pyridinylthio group (δ ~8.5 ppm for pyridine protons) and cyclopenta[c]pyrazole protons (δ ~2.5–3.5 ppm for methyl and tetrahydro groups). Compare with computed NMR shifts for validation .
- IR Spectroscopy : Confirm S–C and N–H bonds via absorption bands at ~650 cm⁻¹ (C–S stretch) and ~3300 cm⁻¹ (N–H) .
- HRMS : Use ESI-MS to verify the molecular ion [M+H]+ and isotopic pattern matching the dihydrochloride form .
- HPLC-PDA : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) and detect residual solvents .
Basic: How should researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Note any hydrolysis of the thioether bond .
- Light Sensitivity : Expose samples to UV-Vis light (ICH Q1B guidelines) and track color changes or precipitate formation. Use amber vials for long-term storage .
- Solution Stability : Prepare stock solutions in DMSO or PBS (pH 7.4) and analyze degradation kinetics over 72 hours at 25°C .
Advanced: What mechanistic insights explain the reactivity of the pyridinylthio moiety in this compound?
Methodological Answer:
- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the sulfur atom, predicting nucleophilic attack sites .
- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates with biological thiols (e.g., glutathione), revealing potential disulfide exchange pathways .
- Isotopic Labeling : Incorporate ²H or ¹³C into the pyridinyl group to track bond cleavage via MS/MS fragmentation patterns .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Collate data from kinase inhibition assays (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers .
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and ensure consistent buffer conditions (pH, ionic strength) .
- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic variations affecting activity .
Advanced: What strategies are recommended for studying the compound’s pharmacokinetics in preclinical models?
Methodological Answer:
- In Vivo Dosing : Administer via IV and oral routes in rodents, collect plasma at timed intervals, and quantify using LC-MS/MS with deuterated internal standards .
- Tissue Distribution : Perform whole-body autoradiography with ¹⁴C-labeled compound to assess penetration into target tissues (e.g., brain, liver) .
- Metabolite Profiling : Incubate with liver microsomes (human/rodent) and identify Phase I/II metabolites via UPLC-QTOF-MS .
Advanced: How can computational modeling guide the design of derivatives with improved selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases). Prioritize compounds with stronger hydrogen bonds to hinge regions .
- QSAR Modeling : Develop regression models correlating substituent electronegativity with IC₅₀ values. Validate with leave-one-out cross-validation .
- ADMET Prediction : Apply SwissADME or pkCSM to forecast bioavailability, BBB penetration, and toxicity risks early in design .
Advanced: What experimental safeguards are critical when handling this compound due to its reactive groups?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure to thioether intermediates .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl gas) with sodium bicarbonate before disposal .
- Emergency Protocols : Maintain spill kits with activated charcoal and ensure eyewash stations are accessible during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
